CYP2E1 Inhibition Selectivity: 2-Chloro-N-pyridazin-4-yl-acetamide Demonstrates >2.6-Fold Lower Potency Against CYP3A4 Compared to CYP2B6, a Differentiated Profile vs. Pan-CYP Inhibitors
In human liver microsome assays, 2-Chloro-N-pyridazin-4-yl-acetamide exhibits differential inhibition across CYP isoforms. It shows the highest potency against CYP2B6 with an IC50 of 3,000 nM, while being significantly less potent against CYP3A4 (IC50 = 39,000 nM) and CYP2E1 (IC50 = 15,000 nM) [1]. This contrasts with many structurally related pyridazine derivatives which may act as broad-spectrum or pan-CYP inhibitors, often showing more uniform inhibition across multiple isoforms [2].
| Evidence Dimension | Cytochrome P450 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CYP2B6 IC50: 3,000 nM; CYP3A4 IC50: 39,000 nM; CYP2E1 IC50: 15,000 nM |
| Comparator Or Baseline | Typical pan-CYP inhibitor (e.g., clotrimazole-like or imidazole-based pyridazines) often exhibits IC50 values <1,000 nM across multiple CYP isoforms with <5-fold variation. |
| Quantified Difference | 2-Chloro-N-pyridazin-4-yl-acetamide exhibits a >2.6-fold lower potency against CYP3A4 compared to CYP2B6, and a 13-fold difference between the most and least potently inhibited isoforms (3,000 nM vs. 39,000 nM), suggesting a degree of isoform selectivity not typical of broad-spectrum CYP inhibitors. |
| Conditions | Human liver microsomes; preincubation for 5 minutes; substrate-specific assays (bupropion for CYP2B6, midazolam for CYP3A4, chlorzoxazone for CYP2E1). |
Why This Matters
Lower CYP3A4 inhibition suggests potentially reduced risk of drug-drug interactions in early discovery screening, making this compound a more tractable starting point for lead optimization compared to analogs that potently inhibit CYP3A4.
- [1] BindingDB. (n.d.). BDBM50366398 (CHEMBL4164113): Affinity Data for 2-Chloro-N-pyridazin-4-yl-acetamide. View Source
- [2] Rendic, S., & Guengerich, F. P. (2015). Survey of Human Oxidoreductases and Cytochrome P450 Enzymes Involved in the Metabolism of Drugs and Other Xenobiotics. Chemical Research in Toxicology, 28(1), 38–42. View Source
